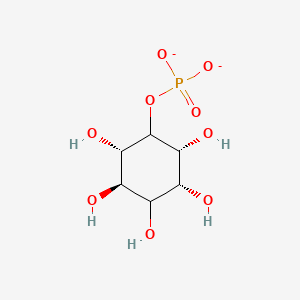1D-myo-inositol 6-phosphate(2-)
CAS No.:
Cat. No.: VC1937321
Molecular Formula: C6H11O9P-2
Molecular Weight: 258.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H11O9P-2 |
|---|---|
| Molecular Weight | 258.12 g/mol |
| IUPAC Name | [(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
| Standard InChI | InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3-,4-,5+,6?/m1/s1 |
| Standard InChI Key | INAPMGSXUVUWAF-WWHKVMGRSA-L |
| Isomeric SMILES | [C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O |
| Canonical SMILES | C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
1D-myo-inositol 6-phosphate(2-) is derived from myo-inositol, which is the most biologically significant stereoisomer of cyclohexane-1,2,3,4,5,6-hexol . The parent compound myo-inositol features a six-carbon ring with each carbon bearing a hydroxyl group, creating a molecule with the formula C₆H₁₂O₆ . When phosphorylated at the 6-position and subsequently deprotonated, it becomes 1D-myo-inositol 6-phosphate(2-) with the molecular formula C₆H₁₁O₉P and a molecular weight of 258.12 g/mol .
Structural Characteristics
The structure of 1D-myo-inositol 6-phosphate(2-) features the characteristic inositol ring with a phosphate group specifically attached at position 6. In the neutral form (before deprotonation), the compound has the following properties:
| Property | Value |
|---|---|
| CAS No. | 21667-10-7 |
| Molecular Formula | C₆H₁₃O₉P |
| Molecular Weight | 260.14 g/mol |
| IUPAC Name | [(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
After deprotonation of the phosphate group's hydroxyl groups, the compound becomes 1D-myo-inositol 6-phosphate(2-) with a formula of C₆H₁₁O₉P and a mass of 258.12 g/mol . This deprotonated form is particularly relevant in biological contexts, as it represents the predominant species at physiological pH.
Stereochemistry
The stereochemistry of 1D-myo-inositol 6-phosphate(2-) is critical to its biological function. The "1D-myo" prefix indicates a specific stereochemical configuration of the inositol ring. In myo-inositol, five hydroxyl groups are equatorial and one is axial, creating a distinct spatial arrangement that determines how the molecule interacts with enzymes and receptors . The phosphorylation at position 6 adds another layer of specificity to the molecule's three-dimensional structure.
Biochemical Significance
Metabolic Role
1D-myo-inositol 6-phosphate(2-) belongs to a larger family of compounds known as inositol phosphates, which are derived from myo-inositol through phosphorylation at various positions. These compounds serve as important metabolites in eukaryotic cells. The 6-phosphate variant specifically plays roles in various cellular processes, including signal transduction and stress response mechanisms.
Signal Transduction Pathways
Inositol phosphates, including 1D-myo-inositol 6-phosphate(2-), are crucial components of cellular signaling networks. They function as secondary messengers, helping to transduce signals from the cell membrane to the interior of the cell . In the brain, inositol derivatives play an important role in facilitating the binding of neurotransmitters and steroid hormones to their receptors . This signaling function makes 1D-myo-inositol 6-phosphate(2-) a molecule of interest in neuroscience and endocrinology.
Relationship to Other Inositol Phosphates
1D-myo-inositol 6-phosphate(2-) is part of a complex network of inositol poly- and pyrophosphates (InsPs and PP-InsPs) that mediate a wide range of cellular processes. These compounds differ in the number and position of phosphate groups attached to the inositol ring. The 6-phosphate variant represents one of the monophosphorylated forms, defined specifically as "a myo-inositol monophosphate in which the phosphate group is located at position 6" .
Research Techniques and Analysis
Analytical Methods
The study of 1D-myo-inositol 6-phosphate(2-) and related compounds relies on sophisticated analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy using carbon-labeled myo-inositol has been developed as a powerful approach for detecting and quantifying inositol phosphates in complex mixtures. This technique allows researchers to track these compounds in biological systems and understand their dynamics.
Recent Research Developments
Recent research has expanded our understanding of inositol phosphates, including 1D-myo-inositol 6-phosphate(2-). Studies using stable isotopomers of myo-inositol have uncovered complex metabolic pathways involving these compounds . These investigations continue to reveal new aspects of how inositol phosphates function in cellular systems and contribute to both normal physiology and disease states.
Related Compounds
Other Inositol Monophosphates
In addition to 1D-myo-inositol 6-phosphate(2-), there are other monophosphorylated variants of inositol, each with the phosphate group at a different position on the inositol ring. One example is 1D-myo-inositol 2-phosphate(2-), which has similar chemical properties but differs in the location of the phosphate group . This positional difference significantly affects the biological roles and interactions of these compounds.
The following table compares some key features of different inositol monophosphates:
| Property | 1D-myo-inositol 6-phosphate(2-) | 1D-myo-inositol 2-phosphate(2-) |
|---|---|---|
| Molecular Formula | C₆H₁₁O₉P | C₆H₁₁O₉P |
| Molecular Weight | 258.12 g/mol | 258.12 g/mol |
| Phosphate Position | Position 6 | Position 2 |
| Alternative Names | Ins(6)P, D-myo-inositol (6)-phosphate | Ins2P, Ins5P, Ins(2)P1 |
Inositol Stereoisomers
Beyond phosphorylation variations, inositol itself exists in multiple stereoisomeric forms. While myo-inositol is the most biologically abundant, other naturally occurring stereoisomers include scyllo-, muco-, D-chiro-, L-chiro-, and neo-inositol . These stereoisomers occur in minimal quantities compared to myo-inositol in biological systems but contribute to the chemical diversity of inositol-derived compounds.
Biological and Clinical Relevance
Cellular Concentration and Distribution
In most mammalian cells, the concentrations of myo-inositol and its derivatives, including phosphorylated forms, are significantly higher inside cells than outside, with intracellular concentrations 5 to 500 times greater than extracellular levels . This concentration gradient is maintained through active transport mechanisms and highlights the important role these compounds play in cellular function.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume